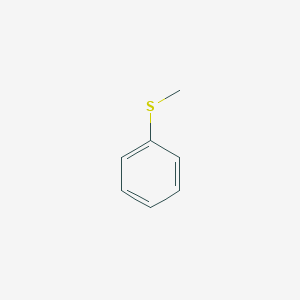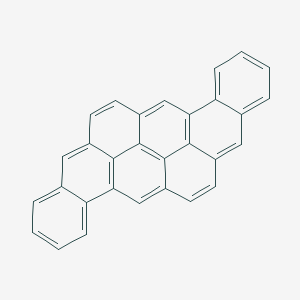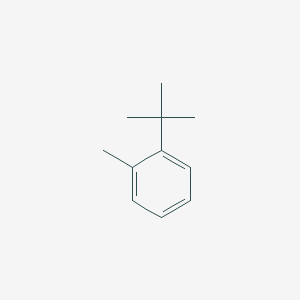![molecular formula C8H7Br B089620 3-Bromobicyclo[4.2.0]octa-1,3,5-triene CAS No. 1073-39-8](/img/structure/B89620.png)
3-Bromobicyclo[4.2.0]octa-1,3,5-triene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene and related compounds involves intricate strategies including ring-closing metathesis and desymmetrization techniques. For instance, a method for the synthesis of 6,8-dioxabicyclo[3.2.1]octanes, which share a similar structural framework, has been developed through desymmetrization of trienes derived from diols via ring-closing metathesis (Burke, Müller, & Beaudry, 1999).
Molecular Structure Analysis
The molecular structure of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene is characterized by its bicyclic octane core with a bromine substituent, which plays a crucial role in its reactivity and physical properties. The stereochemistry and electronic distribution within this structure influence its chemical behavior significantly.
Chemical Reactions and Properties
Brominated bicyclic compounds like 3-Bromobicyclo[4.2.0]octa-1,3,5-triene undergo various chemical reactions, including bromination under specific conditions leading to products through mechanisms such as the Wagner-Meerwein rearrangement with accompanying aryl migration (Harmandar & Balci, 1985).
Applications De Recherche Scientifique
Nickel-Mediated Synthesis : Nickel(0) complexes are used to produce high yields of trans-7,8-dibromobicyclo[4.2.0]octa-1,3,5-triene from a,a,a',a'-tetrabromo-o-xylene. This process is applied to various substituted bis(bromomethyl)benzenes, resulting in trans-7,8-dibromocyclobutabenzenes with exclusive conrotatory opening of the four-membered ring and exclusively endo addition of dienophiles (Stanger et al., 1996).
Enantioselective Carbocation Rearrangement : Bromination of crystalline dibenzobarrelene leads to the formation of rearranged products with up to 8% enantiomeric excess (Garcia‐Garibay et al., 1988).
Substituted Benzobarrelenes Synthesis : Bromination and subsequent reactions of 3-bromo-6,7-benzobicyclo[3.2.1]octa-2,6-diene at low temperatures yield various substituted benzobarrelenes in high yield (Balcı et al., 1985).
Valence Isomerization Equilibria : Study of hexafluorocycloocta-1,3,5-triene/bicyclo[4.2.0]octa-2,4-diene systems, investigating equilibrium constants and thermodynamics, with implications for strain energy content in fluorinated systems (Rahman et al., 1990).
Bicyclo[4.2.0]octa-1,3,5-triene Derivatives Synthesis : Highly regioselective lithiation of its tricarbonylchromium complex, followed by reactions with various electrophiles, yielding mono- and disubstituted derivatives with potential applications in organic synthesis (Kündig et al., 1990).
Cyclopropene Reactions and Diels-Alder Adducts : Studies on the reactivity of bromobicyclo[5.1.0]oct-1(8)-ene and its derivatives, showing their potential in generating diverse chemical structures through nucleophilic substitution reactions and Diels-Alder reactions (Lee et al., 1998).
Mécanisme D'action
Pharmacokinetics
The compound’s physical properties, such as its liquid form and density of 1470 g/mL at 25 °C , suggest that it could be absorbed and distributed in the body. Its bioavailability would depend on these factors, as well as on its metabolic stability and the body’s ability to excrete it.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene . For instance, its stability might be affected by temperature, as suggested by its storage temperature of 2-8°C . Furthermore, its reactivity and efficacy could be influenced by the pH and the presence of other reactive substances in the environment.
Propriétés
IUPAC Name |
3-bromobicyclo[4.2.0]octa-1(6),2,4-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c9-8-4-3-6-1-2-7(6)5-8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHHTGYHERDNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446374 | |
| Record name | 3-bromobicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene | |
CAS RN |
1073-39-8 | |
| Record name | 3-bromobicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromobenzocyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

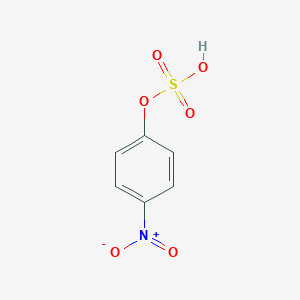
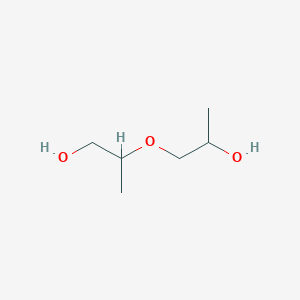
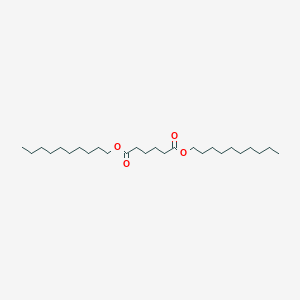
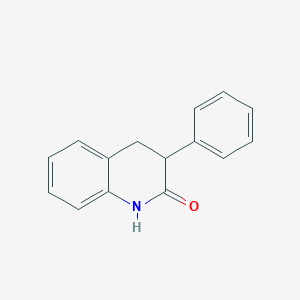
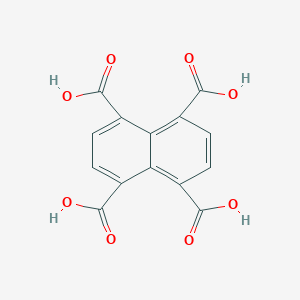
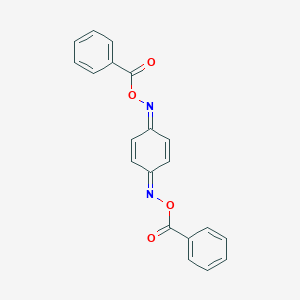
![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)
